
1-(2,6-dimethylcyclohex-2-en-1-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-dimethylcyclohex-2-en-1-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DMCM and has been used in various studies to investigate its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
DMCM acts as a positive allosteric modulator of GABA-A receptors, which enhances the inhibitory effects of GABA on the central nervous system. This leads to a decrease in neuronal excitability, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
DMCM has been found to have anxiolytic, sedative, and anticonvulsant effects. It has also been shown to increase the duration of pentobarbital-induced anesthesia. DMCM has been found to have a high affinity for GABA-A receptors and has been shown to enhance the effects of GABA on these receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DMCM in lab experiments is its high potency and selectivity for GABA-A receptors. This makes it an ideal candidate for investigating the role of GABA-A receptors in various neurological disorders. However, one of the limitations of using DMCM is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the use of DMCM in scientific research. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the glutamatergic system. Another potential direction is the investigation of its effects on different types of anxiety disorders, such as post-traumatic stress disorder. Additionally, the development of more selective and potent compounds based on DMCM may lead to the discovery of new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of DMCM involves the reaction of 2,6-dimethylcyclohex-2-en-1-one with N-(1H-pyrazol-5-ylmethyl)methanamine. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
DMCM has been used in various scientific research studies due to its potential applications in the field of neuroscience. It has been found to act as a positive allosteric modulator of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the brain. This makes DMCM a potential candidate for the treatment of anxiety disorders and other neurological disorders.
Propriétés
IUPAC Name |
1-(2,6-dimethylcyclohex-2-en-1-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-10-4-3-5-11(2)13(10)9-14-8-12-6-7-15-16-12/h4,6-7,11,13-14H,3,5,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVVAKDQXBBKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C1CNCC2=CC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
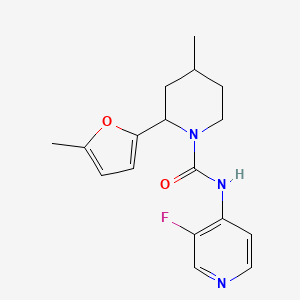
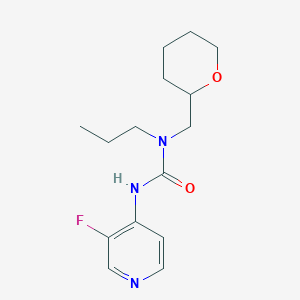
![N-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7664202.png)
![N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7664214.png)
![7-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B7664222.png)
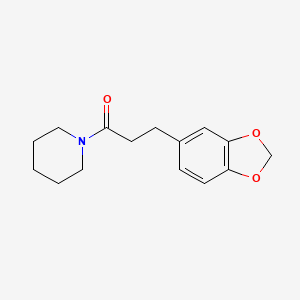
![(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(7-phenylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7664250.png)
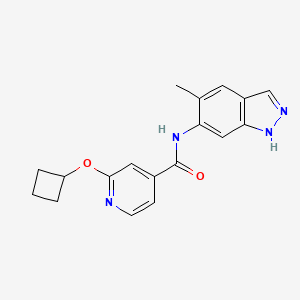
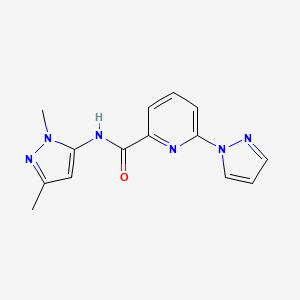
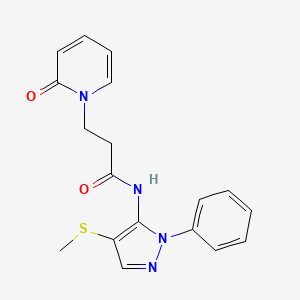

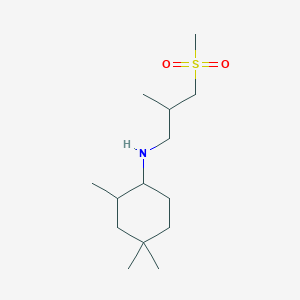
![2-(3-cyclopropyl-1,2,4-triazol-4-yl)-N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]ethanamine](/img/structure/B7664298.png)
![3-(4-bromopyrazol-1-yl)-N-[4-(dimethylamino)pyrimidin-5-yl]benzamide](/img/structure/B7664302.png)
